4-Fluoro-3-methylphenylacetonitrile

Description

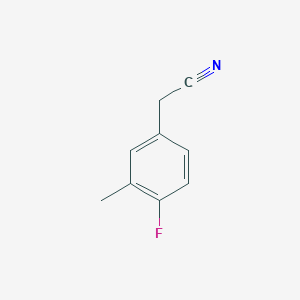

4-Fluoro-3-methylphenylacetonitrile is a fluorinated aromatic nitrile characterized by a fluorine atom at the para position (C4) and a methyl group at the meta position (C3) on the benzene ring, with an acetonitrile (-CH2CN) side chain. The fluorine and methyl substituents influence its electronic and steric properties, making it a versatile intermediate for constructing complex molecules.

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVNYICMRHFCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602587 | |

| Record name | (4-Fluoro-3-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000548-41-3 | |

| Record name | (4-Fluoro-3-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylphenylacetonitrile typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylphenylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed:

Oxidation: 4-Fluoro-3-methylbenzoic acid.

Reduction: 4-Fluoro-3-methylphenylamine.

Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methylphenylacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.

Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylphenylacetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain biological receptors, influencing its pharmacological effects .

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The following table compares 4-Fluoro-3-methylphenylacetonitrile with similar compounds, emphasizing substituent effects and applications:

Electronic and Steric Effects

- Fluorine (4-F) : A moderate electron-withdrawing group that deactivates the benzene ring, directing electrophilic substitution to specific positions.

- Methyl (3-CH₃) : Electron-donating via hyperconjugation, slightly activating the ring. Provides steric hindrance, influencing reaction regioselectivity.

- Trifluoromethyl (CF₃) : Strongly electron-withdrawing, increasing resistance to oxidation and metabolic degradation in bioactive molecules .

Research Findings and Trends

- Synthetic Utility : The methyl group in this compound balances steric effects and electronic activation, enabling selective functionalization at the ortho position relative to the fluorine.

- Biological Activity: Analogs with trifluoromethoxy (OCF₃) or hydroxyl-phenoxy substituents exhibit improved blood-brain barrier penetration, relevant to CNS-targeted drugs .

- Stability : Fluorine and trifluoromethyl groups reduce metabolic degradation, extending the half-life of agrochemicals .

Biological Activity

4-Fluoro-3-methylphenylacetonitrile is an organic compound that has garnered attention due to its potential biological activity, particularly in pharmacological contexts. This compound features a phenyl ring substituted with a fluorine atom and a methyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 171.19 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.19 g/mol |

| Functional Groups | Fluorine, Methyl, Nitrile |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and receptor binding. The structural characteristics of this compound allow it to potentially influence various biological pathways.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The fluorine substituent is known to enhance binding affinity, making this compound a candidate for further pharmacological studies.

Case Studies and Research Findings

- Enzyme Interaction Studies : Preliminary studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

- Receptor Binding Affinity : Research has indicated that compounds similar in structure to this compound exhibit varying degrees of receptor binding affinity. For example, studies on related compounds have demonstrated their effectiveness as selective antagonists for specific receptors, providing insights into the potential therapeutic uses of this compound.

- Pharmacokinetic Profiles : In vivo evaluations have been conducted to assess the pharmacokinetic properties of related compounds, providing a framework for understanding how this compound might behave in biological systems.

| Compound | ED50 (mg/kg) | Species | %F | T1/2 (hr) |

|---|---|---|---|---|

| This compound | TBD | Rat | TBD | TBD |

| Similar Compound A | 2.0 | Rat | 45 | 2.7 |

| Similar Compound B | <10 | Rat | 67 | 11.2 |

Potential Applications

The unique properties of this compound suggest several potential applications:

- Drug Development : Its ability to interact with enzymes and receptors positions it as a promising candidate for drug design.

- Therapeutic Uses : Further exploration may reveal its efficacy in treating conditions related to metabolic dysfunction or receptor-mediated diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.